(S)-3-Amino-1-phenyl-propan-1-OL

Chiral Chemistry Asymmetric Synthesis Analytical Specification

This (S)-configured 1,3-amino alcohol is the critical chiral intermediate for (S)-dapoxetine API synthesis. The enantiopure S-configuration is essential; racemate or R-enantiomer substitution is not viable. Available in ≥96% purity with documented synthetic pathway. Ideal for asymmetric synthesis and chiral resolution studies.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 130194-42-2
Cat. No. B143175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-1-phenyl-propan-1-OL
CAS130194-42-2
Synonyms(S)-3-AMINO-1-PHENYL-PROPAN-1-OL
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCN)O
InChIInChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1
InChIKeyPHIYHIOQVWTXII-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (S)-3-Amino-1-phenyl-propan-1-OL (CAS 130194-42-2) as a Chiral Amino Alcohol Building Block


(S)-3-Amino-1-phenyl-propan-1-OL (CAS 130194-42-2) is a chiral 1,3-amino alcohol, characterized by an (S)-configured stereocenter bearing a phenyl group, a hydroxyl group, and a primary amine . Its molecular formula is C9H13NO, and it is available from commercial sources with standard purities of 96% or 98% . This compound serves as a critical intermediate, particularly in the synthesis of the active pharmaceutical ingredient (API) (S)-dapoxetine, where its specific stereochemistry is essential . Its role as a chiral building block is supported by a well-defined synthetic pathway involving an asymmetric reduction and subsequent biocatalytic resolution to achieve high enantiopurity [1].

The Scientific Case Against Using Racemic or Mismatched Enantiomers of 3-Amino-1-phenyl-propan-1-OL (CAS 130194-42-2)


Generic substitution with the racemate (R/S mixture) or the wrong enantiomer (R)-3-Amino-1-phenyl-propan-1-OL is not scientifically viable for applications requiring chiral purity. The target compound's (S)-configuration is essential for its role as a direct intermediate in the asymmetric synthesis of the API (S)-dapoxetine, as the stereocenter is installed and retained through the synthesis [1]. Using the racemate would result in a 50% yield of the undesired (R)-dapoxetine enantiomer, which is an impurity requiring costly and difficult separation. Furthermore, in other biological contexts, the (R)- and (S)-enantiomers of 3-amino-1-phenylpropan-1-ol derivatives have demonstrated distinct and non-interchangeable activities; a class-level inference is that the specific spatial arrangement of the (S)-enantiomer is required for the desired intermolecular interactions, as seen in other amino alcohol-based drugs [2][3].

Quantitative Comparator Evidence: (S)-3-Amino-1-phenyl-propan-1-OL (130194-42-2) vs. Alternatives


Enantiomeric Purity: Baseline Procurement Specification vs. Racemate

The (S)-enantiomer is procured to a defined purity standard, whereas a racemic mixture is a 1:1 mixture of enantiomers. This fundamental difference is a key procurement criterion for applications requiring a specific optical rotation and stereochemical outcome . Commercial specifications for the pure (S)-enantiomer include a minimum chemical purity of 98% and an enantiomeric excess (ee) of >=97.5% for a closely related regioisomer, which is used as a proxy for expected quality in this compound class . The racemate, by definition, has 0% ee and is unsuitable for stereospecific transformations without subsequent resolution [1].

Chiral Chemistry Asymmetric Synthesis Analytical Specification

Stereochemical Identity: (S)-Configuration vs. (R)-Enantiomer (CAS 138750-31-9)

The target compound is the (S)-enantiomer (CAS 130194-42-2), while the (R)-enantiomer is a distinct chemical entity with a different CAS registry number (138750-31-9) . The optical rotation is a definitive differentiator. For a structurally similar compound, (S)-3-amino-3-phenylpropan-1-ol, the reported optical rotation is -21.0 to -25.0° (c=1, CHCl3) , while the corresponding (R)-enantiomer is reported as +21.0 to +25.0° (c=1, CHCl3) . These opposite and distinct optical rotation values confirm the non-interchangeable nature of the two enantiomers.

Chiral Resolution Enantioselective Synthesis Pharmaceutical Intermediate

Regioisomeric Distinction: 1-phenylpropan-1-ol vs. 3-phenylpropan-1-ol Derivatives

The target compound (130194-42-2) features an amine at the C3 position and a hydroxyl at C1. This regioisomer is distinct from 3-amino-3-phenylpropan-1-ol (CAS 82769-76-4) [1]. The 1-phenylpropan-1-ol structure is a precursor to 1-phenyl-1,3-propanediol, a key intermediate for drugs like fluoxetine, via a baker's yeast-catalyzed synthesis yielding up to 90% [2]. In contrast, the 3-amino-3-phenylpropan-1-ol regioisomer is the direct intermediate for (S)-dapoxetine synthesis [3]. While both are valuable, their different substitution patterns lead to distinct synthetic pathways and pharmaceutical end-products, preventing their interchangeability.

Regioselectivity Intermediate Chemistry Drug Synthesis

High-Value Research & Industrial Application Scenarios for (S)-3-Amino-1-phenyl-propan-1-OL (CAS 130194-42-2)


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

This compound is a valuable chiral pool starting material or advanced intermediate. Its primary application is in the preparation of enantiomerically pure 1,3-amino alcohol derivatives, which are common pharmacophores. The high and defined enantiopurity is a prerequisite for subsequent stereoselective transformations, as demonstrated in the patent literature for synthesizing optically active pharmaceutical products with enantiomeric excess (ee) of at least 80% using asymmetric reduction catalysts [1].

Precursor for Anti-inflammatory and Immunomodulatory Agents

Derivatives synthesized from the 3-amino-1-phenylpropanol scaffold have been shown to exhibit potent anti-inflammatory and immunomodulatory activities [2]. In animal models, these compounds significantly inhibited rat paw edema induced by various phlogistic agents, and selected compounds suppressed the secondary lesions of adjuvant arthritis, a model for rheumatoid arthritis [3]. This supports the use of the (S)-enantiomer as a key starting material for developing novel therapeutic candidates in these areas.

Enzymatic Resolution and Biocatalysis Studies

The compound is a classic substrate for evaluating the performance of enzymes, particularly lipases and acylases, in chiral resolution processes [4]. Its synthesis and resolution have been a subject of study, providing a well-documented benchmark for developing and optimizing new biocatalytic routes to chiral amines and alcohols [5].

Development of Chiral Selectors and Separation Science

Due to its well-defined chiral center and functional groups capable of hydrogen bonding, the compound can be utilized in the development of chiral stationary phases for HPLC or as a chiral resolving agent. Its optical rotation serves as a calibration standard for polarimetry and for verifying enantiopurity in quality control settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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